1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known by its chemical name, CP-690,550, and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of JAKs, which are involved in the signaling pathways of immune cells. JAKs play a critical role in the activation of immune cells, which can lead to inflammation and tissue damage in autoimmune diseases. By inhibiting JAKs, CP-690,550 can reduce inflammation and prevent the progression of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which are involved in the immune response. It can also inhibit the activation of T cells, which play a key role in the development of autoimmune diseases. Additionally, CP-690,550 can reduce the migration of immune cells to sites of inflammation, which can help to prevent tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-690,550 is that it has been extensively studied in preclinical and clinical trials, which have demonstrated its potential as a therapeutic agent for autoimmune diseases. However, one limitation is that it can have off-target effects, which can lead to adverse effects in some individuals. Additionally, more research is needed to fully understand the long-term effects of CP-690,550 on the immune system.
Direcciones Futuras
There are a number of future directions for research on CP-690,550. One area of focus is the development of more selective JAK inhibitors, which can reduce the risk of off-target effects. Additionally, more research is needed to fully understand the long-term effects of CP-690,550 on the immune system. Finally, there is a need for more research on the use of CP-690,550 in combination with other therapies for autoimmune diseases.
Métodos De Síntesis
The synthesis of CP-690,550 involves the reaction of 1-cyanocyclopentylmethanol with 5-(trifluoromethyl)pyridine-2-carboxylic acid, followed by the addition of urea. The resulting compound is then purified using chromatography techniques to obtain the final product.
Aplicaciones Científicas De Investigación
CP-690,550 has been studied extensively for its potential use as a therapeutic agent in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of immune cells. By inhibiting JAKs, CP-690,550 can reduce inflammation and prevent the progression of autoimmune diseases.
Propiedades
IUPAC Name |
1-[(1-cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O/c15-14(16,17)10-3-4-11(19-7-10)21-12(22)20-9-13(8-18)5-1-2-6-13/h3-4,7H,1-2,5-6,9H2,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECXVWHFPEMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=NC=C(C=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.